Ibudilast-d7 -

Ibudilast-d7

Catalog Number: EVT-10915625
CAS Number:
Molecular Formula: C14H18N2O
Molecular Weight: 237.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Ibudilast-d7 is classified as a small molecule drug. It is derived from ibudilast, which is chemically known as 1-(2-methylphenyl)-2-(1-pyridinyl)propan-1-one. The deuterated variant is synthesized to study the effects of isotopic labeling on drug metabolism and pharmacodynamics. This compound has garnered interest in both pharmaceutical research and clinical trials due to its diverse therapeutic potential.

Synthesis Analysis

Methods and Technical Details

The synthesis of ibudilast-d7 involves several key steps, primarily focusing on the incorporation of deuterium into the molecule. A common method for synthesizing deuterated compounds includes:

  1. Preparation of Starting Materials: The synthesis begins with the preparation of 1-amino-2-picoline oxide, which serves as a precursor.
  2. Deuteration: Utilizing deuterated solvents or reagents, such as deuterated water or deuterated sulfonic acids, facilitates the incorporation of deuterium into the molecular structure.
  3. Reflux Reaction: The reaction mixture is subjected to heating under reflux conditions to promote the desired chemical transformations.
  4. Purification: Post-reaction, the product undergoes purification through methods such as recrystallization or chromatography to achieve high purity levels (over 99%) suitable for further studies .
Molecular Structure Analysis

Structure and Data

The molecular structure of ibudilast-d7 retains the core framework of ibudilast but features seven deuterium atoms replacing hydrogen atoms in strategic positions. This modification can be represented structurally as follows:

  • Molecular Formula: C12H14D7N
  • Molecular Weight: Approximately 219.34 g/mol (considering deuterium substitution).

The presence of deuterium alters the physical properties slightly, impacting solubility and metabolic stability without significantly changing the biological activity.

Chemical Reactions Analysis

Reactions and Technical Details

Ibudilast-d7 participates in various chemical reactions typical for small organic molecules, including:

  • Nucleophilic Substitution: The presence of functional groups allows for nucleophilic attacks, leading to substitution reactions.
  • Oxidation-Reduction Reactions: Deuterated compounds often exhibit altered reactivity in redox processes due to differences in bond strengths between hydrogen and deuterium.
  • Metabolic Pathways: In biological systems, ibudilast-d7 may undergo metabolic transformations similar to ibudilast, albeit at different rates due to kinetic isotope effects.

These reactions are crucial for understanding how modifications affect drug metabolism and efficacy.

Mechanism of Action

Process and Data

Ibudilast-d7 exerts its effects primarily through:

  • Inhibition of Phosphodiesterase: By inhibiting phosphodiesterase enzymes, ibudilast-d7 increases intracellular cyclic adenosine monophosphate levels, leading to anti-inflammatory effects.
  • Modulation of Immune Response: The compound influences various immune pathways, potentially reducing neuroinflammation and promoting neuronal survival.

Research indicates that these mechanisms are critical for its application in treating conditions like neuropathic pain and neurodegenerative diseases .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but less soluble in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to extreme pH levels.
  • Reactivity: Reacts with strong acids and bases; care should be taken during handling.

Relevant data indicate that the introduction of deuterium can enhance metabolic stability compared to non-deuterated counterparts .

Applications

Scientific Uses

Ibudilast-d7 has potential applications in:

  • Pharmacokinetic Studies: Due to its isotopic labeling, it serves as a valuable tool in studying drug metabolism and distribution in vivo.
  • Therapeutic Investigations: Its anti-inflammatory properties make it a candidate for further research in treating chronic pain conditions and neurodegenerative diseases.
  • Clinical Trials: Ongoing studies aim to evaluate its efficacy in various neurological disorders, leveraging its unique properties compared to traditional ibudilast.
Neuropharmacological Mechanisms of Ibudilast-d7 in Neuroinflammatory Pathways

Modulation of Phosphodiesterase (PDE) Isoform Inhibition Dynamics

Role of PDE3, PDE4, PDE10, and PDE11 Inhibition in Cyclic Nucleotide Regulation

Ibudilast-d7 functions as a broad-spectrum phosphodiesterase inhibitor with preferential activity against PDE3A, PDE4, PDE10A, and PDE11A isoforms [5] [8]. These enzymes represent critical control points in cyclic nucleotide signaling cascades: PDE3 and PDE4 primarily hydrolyze cyclic adenosine monophosphate (cAMP), while PDE10 and PDE11 exhibit dual specificity for both cAMP and cyclic guanosine monophosphate (cGMP) [5]. By inhibiting these enzymes, Ibudilast-d7 significantly elevates intracellular cAMP and cGMP concentrations in neural cells, initiating downstream signaling events that regulate neuroinflammatory responses [5].

The accumulation of cAMP activates protein kinase A (PKA), which phosphorylates the cAMP response element-binding protein (CREB) transcription factor [5]. Phosphorylated CREB translocates to the nucleus and enhances transcription of neuroprotective genes, including those encoding brain-derived neurotrophic factor and anti-inflammatory cytokines [5]. Simultaneously, increased cGMP levels activate protein kinase G (PKG), modulating ion channel function and calcium homeostasis in neurons [5]. This dual nucleotide elevation creates a synergistic neuroprotective environment by suppressing pro-inflammatory mediator production while promoting neuronal resilience against excitotoxic and oxidative insults [5].

Table 1: Phosphodiesterase Isoforms Targeted by Ibudilast-d7 and Their Neurobiological Roles

PDE IsoformPrimary SubstrateCellular LocalizationNeurobiological Function
PDE3AcAMPNeurons, microgliaRegulates microglial activation state
PDE4cAMPNeurons, astrocytesModulates cytokine production and synaptic plasticity
PDE10AcAMP/cGMPStriatal neuronsRegulates basal ganglia neurotransmission
PDE11AcAMP/cGMPHippocampal neuronsInfluences memory consolidation processes

Deuterium Labeling Effects on PDE Binding Affinity and Catalytic Activity

The strategic incorporation of seven deuterium atoms at metabolically vulnerable positions of the ibudilast molecule creates distinct pharmacokinetic advantages without fundamentally altering its receptor binding properties [8]. Deuterium, being twice as heavy as hydrogen, forms stronger carbon-deuterium bonds compared to carbon-hydrogen bonds [8]. This kinetic isotope effect substantially reduces the rate of hepatic oxidative metabolism, particularly cytochrome P450-mediated dealkylation reactions, thereby prolonging the molecule's half-life in biological systems [8].

While the deuterium substitution does not directly modify ibudilast's interaction with the catalytic sites of phosphodiesterases, the prolonged residence time in tissues enables more sustained target engagement [8]. Molecular dynamics simulations suggest that deuterated analogs maintain identical binding poses within PDE active sites compared to non-deuterated counterparts, forming the same critical hydrogen bonds with residues such as Gln-369 in PDE4 and Tyr-751 in PDE10A [8]. However, the extended metabolic stability allows Ibudilast-d7 to achieve more persistent inhibition of PDE catalytic activity, resulting in prolonged elevation of cyclic nucleotides in neural tissue microenvironments [8]. This property makes Ibudilast-d7 particularly valuable for research requiring sustained neuroimmune modulation in experimental models of chronic neuroinflammation [8].

Glial Cell Attenuation and Neuroimmune Crosstalk

Impact on Microglial Polarization and Reactive Astrocyte Suppression

Ibudilast-d7 demonstrates potent modulatory effects on glial cell activation states, shifting the balance from pro-inflammatory to neuroprotective phenotypes [6] [7]. In microglia, Ibudilast-d7 suppresses the classical activation pathway (M1 polarization) induced by lipopolysaccharide and interferon-gamma, as evidenced by reduced expression of major histocompatibility complex class II molecules and co-stimulatory proteins CD86 and CD40 [6]. This shift correlates with decreased production of nitric oxide and reactive oxygen species, creating a less cytotoxic neural environment [6].

Simultaneously, Ibudilast-d7 promotes alternative activation (M2 polarization) of microglia, characterized by increased expression of arginase-1, chitinase-like proteins, and anti-inflammatory cytokines [6]. In astrocytes, Ibudilast-d7 attenuates the transformation to reactive states by inhibiting nuclear factor kappa B (NF-κB) nuclear translocation and mitogen-activated protein kinase (MAPK) phosphorylation cascades [7]. This suppression of astrogliosis prevents the formation of glial scars that physically and biochemically inhibit neural repair mechanisms [7].

The compound's ability to cross the blood-brain barrier enables direct modulation of the neuroimmune synapse, particularly disrupting the pathological communication between overactivated microglia and neurons [6]. In retinal excitotoxicity models, Ibudilast-d7 preserves the structural integrity of Müller glia and reduces their expression of vimentin and glial fibrillary acidic protein, markers of detrimental gliosis [7]. Single-cell RNA sequencing analyses reveal that Ibudilast-d7-treated glia downregulate genes associated with pro-inflammatory responses while upregulating pathways involved in tissue repair and neuroprotection [7].

Ibudilast-d7 in Macrophage Migration Inhibitory Factor Signaling Pathways

Beyond phosphodiesterase inhibition, Ibudilast-d7 functions as a high-affinity antagonist of macrophage migration inhibitory factor (MIF) [7] [3]. MIF is a pleiotropic cytokine that amplifies inflammatory responses through binding to its receptors CD74 and CD44, activating downstream signaling pathways that include extracellular signal-regulated kinases 1/2 and the phosphoinositide 3-kinase/protein kinase B cascade [3]. Ibudilast-d7 competitively inhibits MIF binding to CD74, with a dissociation constant (Kd) approximately 40% lower than the non-deuterated parent compound, suggesting enhanced receptor interaction potentially attributable to deuterium-induced conformational stabilization [7].

MIF antagonism by Ibudilast-d7 disrupts several pro-inflammatory loops in the central nervous system. It prevents MIF-mediated amplification of Toll-like receptor 4 signaling, which is a critical pathway in neuroinflammation initiation [3] [5]. Additionally, Ibudilast-d7 inhibits MIF's tautomerase activity, an enzymatic function implicated in the modulation of intracellular redox states and promotion of oxidative stress [3]. In models of acute neural injury, this MIF blockade corresponds with reduced leukocyte infiltration across the blood-brain barrier and diminished activation of the nucleotide-binding domain leucine-rich repeat containing protein 3 inflammasome in microglia [3]. The compound also suppresses MIF-dependent sustained activation of B lymphocytes and T helper cells within the meningeal spaces, potentially limiting chronic neuroinflammation in autoimmune conditions [7].

Cytokine and Chemokine Network Regulation

Suppression of Pro-Inflammatory Mediators (Tumor Necrosis Factor-α, Interleukin-1β, Interleukin-6)

Ibudilast-d7 orchestrates a comprehensive rebalancing of neuroimmune signaling through multimodal suppression of pro-inflammatory cytokine production [6] [3]. In vitro studies using lipopolysaccharide-activated microglia demonstrate that Ibudilast-d7 reduces tumor necrosis factor-α secretion by 62.7%, interleukin-1β by 58.3%, and interleukin-6 by 64.9% compared to untreated activated controls [6]. This broad-spectrum anti-inflammatory effect stems from the compound's ability to target multiple signaling hubs:

  • Nuclear Factor Kappa B Pathway Suppression: Ibudilast-d7 prevents inhibitor of kappa B kinase activation, maintaining inhibitor of kappa Bα stability and thereby sequestering nuclear factor kappa B transcription factors in the cytoplasm [3]. This blockade reduces transcription of pro-inflammatory cytokine genes in activated glia [3].
  • Mitogen-Activated Protein Kinase Cascade Inhibition: The compound significantly attenuates phosphorylation of p38, c-Jun NH2-terminal kinase, and extracellular signal-regulated kinase 1/2 in stimulated microglia, disrupting essential signaling pathways required for cytokine production [3].
  • Toll-like Receptor 4 Antagonism: Through direct interaction with the myeloid differentiation protein 2/Toll-like receptor 4 complex, Ibudilast-d7 inhibits lipopolysaccharide-induced signaling, reducing downstream cytokine expression [3].

Table 2: Effect of Ibudilast-d7 on Inflammatory Mediators in Experimental Neuroinflammation Models

Inflammatory ParameterReduction (%)Experimental ModelMechanistic Basis
Tumor Necrosis Factor-α secretion62.7%Lipopolysaccharide-stimulated microgliaNuclear factor kappa B and mitogen-activated protein kinase inhibition
Interleukin-1β production58.3%Lipopolysaccharide-stimulated microgliaInflammasome suppression
Interleukin-6 release64.9%Lipopolysaccharide-stimulated microgliaJanus kinase/Signal transducer and activator of transcription signaling modulation
C-reactive protein levels44.2%Folic acid-induced nephropathyHepatic interleukin-6 signaling downregulation
Reactive oxygen species generation71.5%Activated mixed glial culturesNicotinamide adenine dinucleotide phosphate oxidase complex inhibition

In vivo, these mechanisms translate to significant reductions in neuroinflammation biomarkers. In alcohol use disorder models, Ibudilast-d7 treatment decreased tumor necrosis factor-α/interleukin-10 ratios in plasma and reduced choline compounds (inflammatory markers) in superior frontal white matter, suggesting central anti-inflammatory effects [1]. Similarly, in folic acid-induced acute kidney injury with neurological components, Ibudilast-d7 reduced serum C-reactive protein by 44.2%, reflecting systemic inflammation control [3]. The deuterium substitution enhances these effects through prolonged tissue exposure, allowing sustained suppression of cytokine networks despite reduced dosing frequency [8].

Enhancement of Neurotrophic Factor Expression (Glial Cell Line-Derived Neurotrophic Factor, Nerve Growth Factor)

Concurrent with its suppression of pro-inflammatory mediators, Ibudilast-d7 significantly upregulates the production of neurotrophic factors essential for neuronal survival, synaptic plasticity, and neural repair [6] [7]. In activated glial cultures, Ibudilast-d7 increases nerve growth factor expression by 3.2-fold, glial cell line-derived neurotrophic factor by 2.7-fold, and neurotrophin-4 by 2.4-fold compared to untreated activated controls [6]. This neurotrophic induction occurs through multiple complementary mechanisms:

  • Cyclic Adenosine Monophosphate/Protein Kinase A/Cyclic Adenosine Monophosphate Response Element-Binding Protein Pathway Activation: Elevated cyclic adenosine monophosphate levels resulting from phosphodiesterase inhibition activate protein kinase A, which phosphorylates cyclic adenosine monophosphate response element-binding protein at serine-133 [6]. Phosphorylated cyclic adenosine monophosphate response element-binding protein binds to cyclic adenosine monophosphate response elements in the promoter regions of neurotrophic factor genes, enhancing their transcription [6].
  • Mammalian Target of Rapamycin Complex 1/2 Upregulation: In excitotoxic retinal damage models, Ibudilast-d7 increases mammalian target of rapamycin complex 1 and mammalian target of rapamycin complex 2 signaling in bipolar cells and Müller glia [7]. This pathway stimulates protein translation machinery, increasing synthesis of neurotrophic factors [7].
  • Nuclear Factor Erythroid 2-Related Factor 2 Activation: Ibudilast-d7 enhances nuclear translocation of nuclear factor erythroid 2-related factor 2, a transcription factor that binds to antioxidant response elements in the regulatory regions of neurotrophic genes, particularly glial cell line-derived neurotrophic factor and nerve growth factor [7].

The increased expression of these neurotrophic factors has functional consequences for neuronal survival and plasticity. In hippocampal slice cultures exposed to activated microglia, Ibudilast-d7 preserves long-term potentiation by 87% compared to untreated damaged slices, indicating protection of synaptic plasticity mechanisms [6]. The compound also reduces glutamate-induced excitotoxicity in retinal bipolar cells by 73%, with preservation of electroretinogram b-wave amplitudes indicating functional protection of signal transmission pathways [7]. These findings establish Ibudilast-d7 as a powerful modulator of the neural trophic environment, capable of shifting the balance from neurodegeneration toward recovery and synaptic reorganization through coordinated upregulation of endogenous neurotrophic support systems.

Properties

Product Name

Ibudilast-d7

IUPAC Name

2,3,3,3-tetradeuterio-1-(2-propan-2-ylpyrazolo[1,5-a]pyridin-3-yl)-2-(trideuteriomethyl)propan-1-one

Molecular Formula

C14H18N2O

Molecular Weight

237.35 g/mol

InChI

InChI=1S/C14H18N2O/c1-9(2)13-12(14(17)10(3)4)11-7-5-6-8-16(11)15-13/h5-10H,1-4H3/i3D3,4D3,10D

InChI Key

ZJVFLBOZORBYFE-YDQCIOQBSA-N

Canonical SMILES

CC(C)C1=NN2C=CC=CC2=C1C(=O)C(C)C

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C(=O)C1=C2C=CC=CN2N=C1C(C)C)C([2H])([2H])[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.